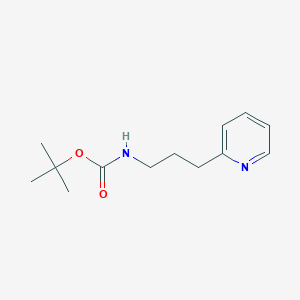
N-Boc-3-(2-pyridyl)-1-propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-(2-pyridyl)-1-propylamine: is a chemical compound that belongs to the class of Boc-protected amines. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is particularly interesting due to its pyridyl group, which can participate in various chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-(2-pyridyl)-1-propylamine typically involves the protection of the amine group with a Boc group. One common method is the reaction of 3-(2-pyridyl)-1-propylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
3-(2-pyridyl)-1-propylamine+Boc2O→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-3-(2-pyridyl)-1-propylamine can undergo various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 3-(2-pyridyl)-1-propylamine.
Substitution: Various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Boc-3-(2-pyridyl)-1-propylamine is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its pyridyl group can interact with biological targets, making it a valuable building block in medicinal chemistry.
Medicine: In medicinal chemistry, this compound is used to develop drugs that target specific enzymes or receptors. Its ability to form stable complexes with metal ions can be exploited in the design of metalloprotein inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of N-Boc-3-(2-pyridyl)-1-propylamine depends on its specific application. In general, the Boc group protects the amine from unwanted reactions, allowing for selective deprotection and further functionalization. The pyridyl group can participate in coordination chemistry, forming stable complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N-Boc-3-(2-pyridyl)-L-alanine: An alanine derivative with similar Boc protection.
N-Boc-3-(2-pyridyl)-L-alanine methyl ester: A methyl ester derivative with similar properties.
N-Boc-3-(2-pyridyl)-L-alanine ethyl ester: An ethyl ester derivative with similar properties.
Uniqueness: N-Boc-3-(2-pyridyl)-1-propylamine is unique due to its propylamine backbone, which provides different steric and electronic properties compared to alanine derivatives. This uniqueness allows for distinct reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
tert-butyl N-(3-pyridin-2-ylpropyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-10-6-8-11-7-4-5-9-14-11/h4-5,7,9H,6,8,10H2,1-3H3,(H,15,16) |
Clave InChI |
OEPCLFYKVNWTFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanol](/img/structure/B15072777.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
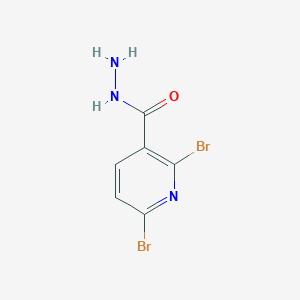

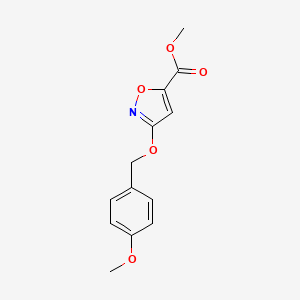

![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
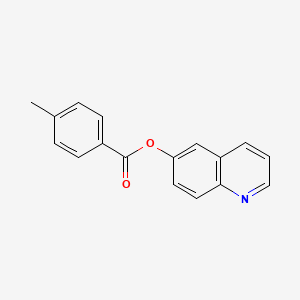

![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
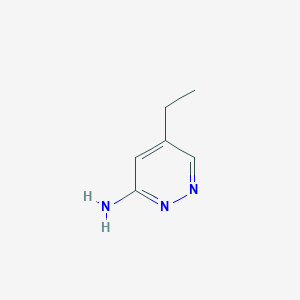
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
